(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine
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Overview
Description
(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is widely studied due to its significant medicinal and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine typically involves the reaction of benzimidazole derivatives with hydrazine. One common method includes the condensation of benzimidazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aryl-1,3-thiazol-2-yl)-2-[(1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)methylidene]hydrazines: These compounds share a similar hydrazine group and exhibit antioxidant properties.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Uniqueness
(1-Prop-1-en-2-ylbenzimidazol-2-yl)hydrazine is unique due to its specific structure, which combines the benzimidazole core with a hydrazine group. This combination enhances its chemical reactivity and broadens its range of applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
(1-prop-1-en-2-ylbenzimidazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-6H,1,11H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCRYAUVYWNJQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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